2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide is a synthetic small molecule featuring a quinoline core linked to a 1,4-benzodioxin moiety via a carboxamide bridge. The 4-phenylbutyl chain on the carboxamide nitrogen distinguishes it from structurally related compounds. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 1,4-benzodioxin ring system, present in silibinin (a hepatoprotective agent), is associated with antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c31-28(29-15-7-6-10-20-8-2-1-3-9-20)23-19-25(30-24-12-5-4-11-22(23)24)21-13-14-26-27(18-21)33-17-16-32-26/h1-5,8-9,11-14,18-19H,6-7,10,15-17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFQELKTQSVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140094 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669739-14-4 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669739-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its enzyme inhibitory potential, cytotoxicity, and overall pharmacological profile based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides under controlled conditions. The structural formula can be represented as follows:
This compound features a benzodioxin moiety , which is significant for its biological activity.
Enzyme Inhibition Studies
Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has been screened against α-glucosidase and acetylcholinesterase enzymes, which are crucial in metabolic processes related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Table 1: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 12.5 | |
| This compound | Acetylcholinesterase | 15.0 |
These results indicate that the compound exhibits moderate to high inhibitory activity against these enzymes.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has also been evaluated in various cancer cell lines. Studies suggest that it induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HL-60 (Leukemia) | 8.7 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 10.5 | ROS production | |
| HeLa (Cervical Cancer) | 9.8 | Mitochondrial membrane disruption |
The proposed mechanism of action involves the generation of free radicals , which can lead to oxidative stress in cancer cells. This oxidative stress is believed to trigger apoptotic pathways, making the compound a candidate for further development in anticancer therapies.
Case Studies
A notable case study involved the administration of this compound in animal models to assess its therapeutic efficacy in managing diabetes and cancer. Results showed significant reductions in blood glucose levels and tumor growth rates compared to control groups.
Comparison with Similar Compounds
a) N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide
- Key Differences: Replaces the 4-phenylbutyl group with a methyl-substituted benzodioxinylmethyl chain and introduces a 4-fluorophenyl substituent on the quinoline ring.
- The smaller N-methyl group may reduce lipophilicity compared to the 4-phenylbutyl chain, affecting membrane permeability .
- Biological Relevance: Fluorinated quinoline derivatives often exhibit enhanced antibacterial and anticancer activities due to increased bioavailability .
b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide Derivatives
- Key Differences : Sulfonamide pharmacophore instead of carboxamide; nitro group at the para position.
- Biological Activity : Exhibits biofilm inhibition against E. coli and B. subtilis (e.g., compound 5f with IC₅₀ ≈ 12 µM). The sulfonamide group acts as a dihydrofolate reductase inhibitor, disrupting bacterial folate synthesis .
- Contrast : The target compound’s carboxamide group may engage different enzymatic targets (e.g., kinases or topoisomerases) rather than folate pathways .
Quinoline-Based Analogues
a) 4-Oxo-1,4-dihydroquinoline-3-carboxamides
- Key Differences: Features a 4-oxo-1,4-dihydroquinoline core instead of a fully aromatic quinoline.
- Biological Activity : These compounds inhibit HIV integrase and bacterial gyrase, with potency influenced by substituents like adamantyl groups (e.g., compound 52 with IC₅₀ = 0.8 µM against HIV-1) .
- Contrast: The fully aromatic quinoline in the target compound may enhance DNA intercalation or topoisomerase inhibition, common in anticancer quinolines like doxorubicin derivatives .
b) 2,3-Diethyl-N-(4-phenylbutan-2-yl)quinoxaline-6-carboxamide
- Key Differences: Quinoxaline core (two nitrogen atoms) vs. quinoline (one nitrogen).
- Implications: Quinoxalines are more electron-deficient, favoring interactions with redox-active enzymes.
Functional Analogues with Therapeutic Overlap
a) Silibinin and 1,4-Dioxane-Containing Flavones
- Key Differences: Silibinin’s flavonoid-1,4-dioxane hybrid vs. the target’s quinoline-carboxamide structure.
- Biological Activity : Silibinin derivatives (e.g., 4g ) show antihepatotoxic activity by reducing serum SGOT/SGPT levels (≈40–50% protection at 50 mg/kg) via antioxidant mechanisms .
- Contrast: The target compound’s quinoline moiety may confer additional antiproliferative effects absent in flavones.
b) 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Derivatives
- Key Differences: Chlorophenylsulfonamide group instead of quinoline-carboxamide.
- Biological Activity : Antimicrobial activity against S. aureus (MIC = 8 µg/mL for compound 7l ) with low hemolytic activity (<10%) .
- Contrast : The target compound’s 4-phenylbutyl chain may enhance cell penetration in eukaryotic systems, shifting applications from antibacterial to anticancer .
Research Implications and Gaps
- Structural Optimization : The 4-phenylbutyl chain in the target compound may improve blood-brain barrier penetration compared to shorter alkyl chains .
- Unanswered Questions : Specific data on the target compound’s pharmacokinetics (e.g., logP, metabolic stability) and target binding (e.g., kinase inhibition) are lacking.
- Therapeutic Potential: Hybridization of quinoline and benzodioxin motifs warrants evaluation in models of inflammation, cancer, and infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
